Perfluorobutanesulfonic acid

Übersicht

Beschreibung

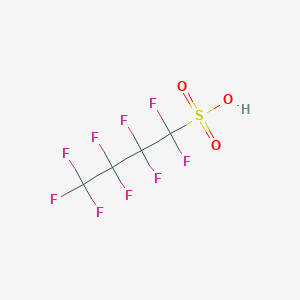

Perfluorobutanesulfonic acid (PFBS; C₄HF₉O₃S, CAS 375-73-5) is a short-chain per- and polyfluoroalkyl substance (PFAS) introduced as a replacement for longer-chain PFAS like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). Its molecular weight is 300.10 g/mol, and it exists as a liquid at standard laboratory temperatures, unlike many longer-chain PFAS, which are solids . Despite this, PFBS has been detected globally in groundwater, surface water, and biological samples, with increasing environmental concentrations due to widespread use in firefighting foams, coatings, and industrial surfactants .

Vorbereitungsmethoden

Perfluorobutanesulfonic acid is synthesized through the electrochemical fluorination of butanesulfonic acid. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms . Industrial production methods often involve the use of dimethyl sulfoxide as a solvent and specific reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Perfluorobutanesulfonic acid is relatively stable and unreactive due to its strong carbon-fluorine bonds . it can undergo certain chemical reactions:

Oxidation: It can be oxidized under specific conditions, although this is not common due to its stability.

Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions: Reactions typically require strong acids or bases and elevated temperatures to overcome the stability of the carbon-fluorine bonds.

Wissenschaftliche Forschungsanwendungen

Surfactants and Coatings

PFBS is widely utilized as a surfactant in various formulations, including:

- Textile Treatments : Enhances water and stain resistance in fabrics.

- Paper Products : Provides oil and water repellency to packaging materials.

- Coatings : Used in industrial coatings for enhanced durability and resistance to environmental factors .

Firefighting Foams

PFBS has been incorporated into firefighting foams due to its effectiveness in suppressing flammable liquids. Its performance is comparable to that of longer-chain PFAS compounds, providing effective fire suppression while aiming to mitigate environmental persistence .

Persistence and Bioaccumulation

Despite being a shorter-chain compound, PFBS is persistent in the environment and has been detected in various water sources globally . Studies indicate that PFBS does not biodegrade easily, leading to concerns about its accumulation in aquatic ecosystems and potential transfer through the food chain .

Regulatory Considerations

Regulatory bodies are increasingly monitoring PFBS levels due to its environmental impact. The U.S. EPA has established toxicity values for PFBS, highlighting the need for ongoing assessment of its effects on human health and ecosystems .

Toxicity Studies

Research has shown that PFBS can affect thyroid hormone levels and may have implications for metabolic processes. A study indicated that maternal exposure to PFBS could influence fetal development, particularly affecting liver function and metabolic pathways .

Fat Accumulation

Recent studies have demonstrated that PFBS induces fat accumulation in liver cells through mechanisms involving peroxisome proliferator-activated receptors (PPARs). This suggests potential metabolic disruptions associated with exposure to PFBS .

| Application Area | Details |

|---|---|

| Surfactants | Used in textiles and coatings for water/oil repellency |

| Firefighting Foams | Effective in suppressing flammable liquids |

| Environmental Monitoring | Detected in water sources; persistent with potential bioaccumulation |

| Health Effects | Impacts on thyroid hormones; potential metabolic disruptions |

Case Study: Environmental Monitoring

In Germany, extensive monitoring revealed high levels of PFBS in drinking water sources, prompting regulatory actions to assess human exposure risks . This case underscores the importance of ongoing surveillance of PFAS compounds.

Case Study: Toxicity Assessment

A study involving rabbits exposed to PFBS showed significant changes in liver function markers, indicating potential developmental risks associated with maternal exposure . This research highlights the need for further investigation into the long-term health effects of PFBS.

Wirkmechanismus

Der Wirkungsmechanismus von Perfluorobutansulfonsäure beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Sie beeinflusst den Lipidstoffwechsel und die Glykolyse-/Glukoneogenese-Signalwege.

Beteiligte Signalwege: Sie induziert oxidativen Stress und stört die Lipidhomöostase, was zu Entwicklungsneurotoxizität führt.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar PFAS Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of PFBS and Related PFAS

| Compound | Chain Length | Half-Life (Human) | Water Solubility | Log Kow | Environmental Persistence |

|---|---|---|---|---|---|

| PFBS (C4) | 4-carbon | ~1 month | High | 2.1–2.7 | Moderate |

| PFOS (C8) | 8-carbon | ~5 years | Moderate | 4.1–6.3 | High |

| PFOA (C8) | 8-carbon | ~3.5 years | High | 2.8–5.2 | High |

| PFBA (C4) | 4-carbon | Days to weeks | Very high | 0.5–1.2 | Low |

| GenX (C6) | 6-carbon | Not established | High | 1.5–2.5 | Moderate |

Key Findings :

- Its shorter chain length and higher water solubility (similar to PFBA) enhance mobility in aquatic systems, increasing contamination risks in groundwater .

Toxicity Profiles

Table 2: Toxicity Endpoints of PFBS vs. Other PFAS

| Compound | Hepatotoxicity | Reproductive Toxicity | Developmental Effects | Oxidative Stress |

|---|---|---|---|---|

| PFBS | High (PPARγ activation) | Impaired reproduction in C. elegans | Zebrafish malformations | Increased ROS in hepatocytes |

| PFOS | Severe | Severe | Severe | Severe |

| PFOA | Moderate | Moderate | Moderate | Moderate |

| GenX | High | Understudied | Understudied | High |

Mechanistic Insights :

- Hepatotoxicity : PFBS induces fat accumulation in HepG2 cells via PPARγ-mediated pathways, similar to PFOS but at higher concentrations (200 μM vs. 50 μM for PFOS) .

- Reproductive Effects: In Caenorhabditis elegans, PFBS reduced offspring viability at 10 mg/L, comparable to PFOS at 1 mg/L .

- Developmental Toxicity : Zebrafish exposed to PFBS exhibited delayed hatching and spinal deformities, though effects were less severe than PFOS .

- Oxidative Stress : PFBS upregulated reactive oxygen species (ROS) and endoplasmic reticulum stress markers in human liver and kidney cells at 1 μM .

Environmental Behavior and Remediation

- Persistence : PFBS is less persistent than PFOS but more so than PFBA. Its detection in 90% of groundwater samples in Kamrup, India, highlights its environmental mobility .

- Biodegradation : Pseudomonas spp. can biotransform PFOS into PFBS, achieving up to 75% removal efficiency in soil. However, PFBS itself resists further degradation, leading to accumulation .

- Leaching Potential: PFBS migrates more rapidly through unsaturated soil zones than PFOS, reaching deeper groundwater layers .

Regulatory and Health Risk Context

- Health Risks : PFBS ranked highest in hazard quotient (HQ) calculations for Indian groundwater, with children at greatest risk (HQ = 2.1) .

Biologische Aktivität

Perfluorobutanesulfonic acid (PFBS) is a member of the per- and polyfluoroalkyl substances (PFAS) group, widely studied for its environmental persistence and potential health impacts. This article delves into the biological activity of PFBS, focusing on its effects on cellular metabolism, oxidative stress, and implications for human health based on diverse research findings.

PFBS is characterized by its chemical formula and is known for its stability and resistance to degradation. Due to these properties, PFBS has been detected in various environmental matrices, including water and biological tissues, raising concerns about its bioaccumulation and toxicity.

| Property | Value |

|---|---|

| Molecular Weight | 250.19 g/mol |

| Solubility | Highly soluble in water |

| Log P (octanol-water) | -0.54 |

| pKa | 1.8 |

Lipid Metabolism and Hepatic Effects

Recent studies have highlighted PFBS's role in promoting lipid accumulation in hepatocytes. A significant study demonstrated that treatment with PFBS at concentrations up to 200 μmol/L resulted in increased triglyceride levels in HepG2 cells, a model for human liver cells. The mechanism involves the upregulation of genes associated with lipogenesis, such as:

- Acetyl-CoA Carboxylase (ACC)

- Fatty Acid Synthase (FAS)

- Sterol Regulatory Element-Binding Protein 1 (SREBP1)

These findings suggest that PFBS may contribute to non-alcoholic fatty liver disease through a peroxisome proliferator-activated receptor gamma (PPARγ)-mediated pathway .

Oxidative Stress Induction

PFBS exposure has also been linked to increased production of reactive oxygen species (ROS), which can lead to cellular damage and stress responses. In HepG2 cells, ROS levels significantly increased following PFBS treatment, indicating a potential mechanism for liver steatosis and other oxidative stress-related conditions .

Impact on Lung Health

Emerging evidence suggests that PFBS may adversely affect lung function. Studies indicate that exposure to PFAS, including PFBS, can lead to dysregulation of normal cellular processes such as proliferation and apoptosis within lung tissues. This dysregulation is associated with oxidative stress and impaired epithelial barrier function, raising concerns about respiratory health outcomes .

Case Studies and Epidemiological Evidence

Research examining the health effects of PFBS has included epidemiological studies linking exposure to various adverse outcomes:

- Cardiovascular Disease : A study involving postmenopausal women found correlations between serum levels of PFBS and cardiovascular risk factors .

- Reproductive Health : Animal studies have shown that PFBS exposure can disrupt reproductive functions, potentially leading to developmental issues in offspring .

Table 2: Documented Health Outcomes Linked to PFBS

| Health Outcome | Evidence Level |

|---|---|

| Liver Toxicity | Strong |

| Respiratory Issues | Moderate |

| Reproductive Effects | Moderate |

| Cardiovascular Risks | Emerging Evidence |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting PFBS in environmental and biological samples, and how do their precision and recovery rates compare?

- Methodology : Use EPA Method 537.1 with solid-phase extraction (SPE) cartridges (e.g., S-DVB resin) for water samples. For biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended after protein precipitation and dilution. Validate methods using fortified blanks to assess precision (%RSD) and recovery rates (Table 1).

- Data Support :

| Analyte | %RSD | Mean Recovery | Reference |

|---|---|---|---|

| PFBS | 11.9% | 91.1% |

Q. How does PFBS compare to PFOS in environmental persistence and bioaccumulation potential?

- Methodology : Compare half-life values in environmental matrices (water, soil) and bioaccumulation factors (BAFs) using controlled exposure studies. PFBS has a shorter half-life (~1 month in water vs. PFOS’s years) and lower BAFs (e.g., 0.1–0.3 in fish vs. PFOS’s 1,000–2,500) due to its shorter carbon chain and higher water solubility .

- Experimental Design : Use isotopic labeling (e.g., ³⁵S-PFBS) to track tissue distribution in model organisms like mice or zebrafish .

Advanced Research Questions

Q. How can researchers resolve contradictions in PFBS toxicity findings across experimental models (e.g., zebrafish vs. rodents)?

- Methodology : Conduct systematic evidence synthesis (e.g., EPA’s HAWC platform) to evaluate study confidence, dose ranges, and endpoint sensitivity. For example, zebrafish studies show pancreatic toxicity at 10 µg/L , while rodent studies may require higher doses due to metabolic differences. Apply species-specific adverse outcome pathway (AOP) frameworks .

- Data Integration : Use meta-analysis tools like WebPlotDigitizer to extract and harmonize dose-response data from disparate studies .

Q. What advanced dose-response modeling approaches are recommended for PFBS risk assessment?

- Methodology : Apply benchmark dose (BMD) modeling with EPA’s BMDS software, prioritizing continuous endpoints (e.g., liver enzyme changes) over dichotomous outcomes. Use Akaike’s Information Criterion (AIC) to select optimal models (e.g., Hill vs. polynomial). Include susceptible populations via probabilistic sensitivity analysis .

- Case Study : EPA’s draft assessment derived a chronic oral reference dose (RfD) of 3 µg/kg/day for PFBS using BMD modeling on thyroid histopathology data .

Q. How can multi-omics approaches elucidate PFBS’s mechanisms of metabolic disruption?

- Methodology : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) in exposed zebrafish larvae to identify disrupted pathways (e.g., lipid metabolism, oxidative stress). Validate findings with targeted assays (e.g., ATP quantification, glutathione levels) .

- Data Interpretation : Use bioinformatics tools like Ingenuity Pathway Analysis (IPA) to map omics data onto known toxicological networks .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate PFBS contamination during laboratory analysis?

- Best Practices : Use PFAS-free consumables (e.g., PTFE-free tubing), avoid fluorinated solvents, and implement blank controls. For SPE cartridges, pre-clean with methanol and verify absence of background PFBS via LC-MS/MS .

- QA/QC : Report limits of detection (LODs) and quantification (LOQs) for all analytes (e.g., PFBS LOD = 0.0005 µg/L in UCMR monitoring) .

Q. How should researchers design longitudinal studies to assess PFBS’s ecological impact?

- Experimental Design : Track PFBS in water-sediment systems over multiple seasons, using passive samplers (POCIS) to capture temporal trends. Pair with benthic organism bioassays (e.g., Daphnia magna survival assays) .

- Statistical Tools : Apply hierarchical clustering analysis (HCA) to identify spatial-temporal contamination patterns, as demonstrated in Shijiazhuang surface water studies .

Q. Data Gaps and Future Directions

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTNAGYHADQMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO3H, C4HF9O3S | |

| Record name | PFBS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030030 | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

210-212 °C | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 510 mg/L, temperature not specified | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.811 g/mL at 25 °C | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

375-73-5, 59933-66-3 | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 59933-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FV02N6NVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.